ethyl 5-cyano-4-{3-methoxy-4-[(3-methylbenzyl)oxy]phenyl}-2-methyl-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate
Description
ETHYL 5-CYANO-4-{3-METHOXY-4-[(3-METHYLPHENYL)METHOXY]PHENYL}-2-METHYL-6-(1H-PYRROL-1-YL)-4H-PYRAN-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a pyran ring, a pyrrole ring, and various functional groups such as cyano, methoxy, and carboxylate
Properties
Molecular Formula |
C29H28N2O5 |
|---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
ethyl 5-cyano-4-[3-methoxy-4-[(3-methylphenyl)methoxy]phenyl]-2-methyl-6-pyrrol-1-yl-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C29H28N2O5/c1-5-34-29(32)26-20(3)36-28(31-13-6-7-14-31)23(17-30)27(26)22-11-12-24(25(16-22)33-4)35-18-21-10-8-9-19(2)15-21/h6-16,27H,5,18H2,1-4H3 |
InChI Key |
HFLCMRAXACHWNX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC(=C(C=C2)OCC3=CC=CC(=C3)C)OC)C#N)N4C=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of ETHYL 5-CYANO-4-{3-METHOXY-4-[(3-METHYLPHENYL)METHOXY]PHENYL}-2-METHYL-6-(1H-PYRROL-1-YL)-4H-PYRAN-3-CARBOXYLATE can be achieved through multi-step organic synthesis. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically requires a palladium catalyst and boronic acid derivatives under mild conditions. The specific steps and conditions for the synthesis of this compound would involve the preparation of intermediate compounds, followed by their coupling and subsequent functional group modifications.
Chemical Reactions Analysis
ETHYL 5-CYANO-4-{3-METHOXY-4-[(3-METHYLPHENYL)METHOXY]PHENYL}-2-METHYL-6-(1H-PYRROL-1-YL)-4H-PYRAN-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups such as cyano or carbonyl.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or cyano groups, using reagents like sodium methoxide or ammonia. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
ETHYL 5-CYANO-4-{3-METHOXY-4-[(3-METHYLPHENYL)METHOXY]PHENYL}-2-METHYL-6-(1H-PYRROL-1-YL)-4H-PYRAN-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ETHYL 5-CYANO-4-{3-METHOXY-4-[(3-METHYLPHENYL)METHOXY]PHENYL}-2-METHYL-6-(1H-PYRROL-1-YL)-4H-PYRAN-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to ETHYL 5-CYANO-4-{3-METHOXY-4-[(3-METHYLPHENYL)METHOXY]PHENYL}-2-METHYL-6-(1H-PYRROL-1-YL)-4H-PYRAN-3-CARBOXYLATE include other pyran and pyrrole derivatives with similar functional groups. These compounds may share some chemical properties and reactivity but differ in their specific applications and biological activities. The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
